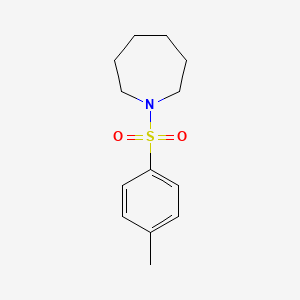
1-((4-Methylphenyl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methylphenyl)sulfonyl)azepane is an organic compound with the molecular formula C₁₃H₁₉NO₂S It features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, substituted with a 4-methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((4-Methylphenyl)sulfonyl)azepane can be synthesized through several routes. One common method involves the reaction of azepane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Reaction Scheme:
Azepane+4-Methylbenzenesulfonyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methylphenyl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent azepane.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Azepane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Methylphenyl)sulfonyl)azepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-((4-Methylphenyl)sulfonyl)azepane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity of the target protein.
Comparison with Similar Compounds
1-((4-Methylphenyl)sulfonyl)azepane can be compared with other sulfonyl-substituted azepanes and related compounds:
1-((4-Methylphenyl)sulfonyl)piperidine: Similar structure but with a six-membered ring.
1-((4-Methylphenyl)sulfonyl)morpholine: Contains an oxygen atom in the ring.
1-((4-Methylphenyl)sulfonyl)pyrrolidine: Features a five-membered ring.
These compounds share the sulfonyl group but differ in ring size and heteroatom content, which can influence their chemical properties and applications. This compound is unique due to its seven-membered ring, which can impart different steric and electronic properties compared to its analogs.
Properties
CAS No. |
17721-45-8 |
|---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H19NO2S/c1-12-6-8-13(9-7-12)17(15,16)14-10-4-2-3-5-11-14/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
WYGOYZNQMXVUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11025344.png)
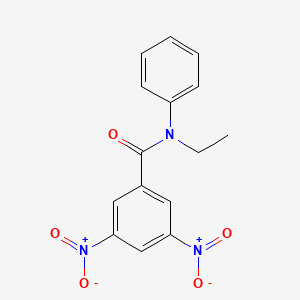
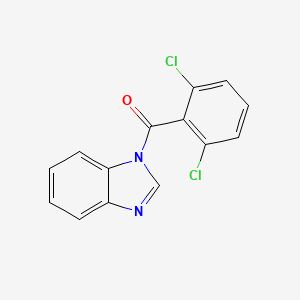
![N-[4-(octylsulfamoyl)phenyl]acetamide](/img/structure/B11025362.png)
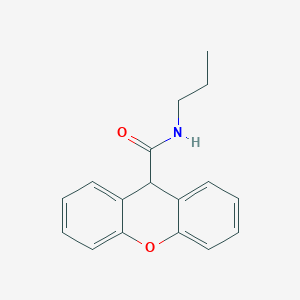
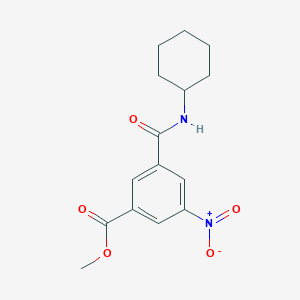
![4,5-dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11025375.png)
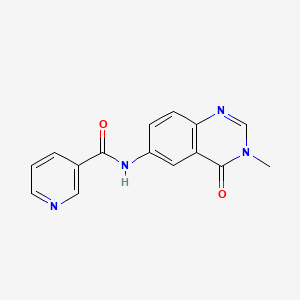
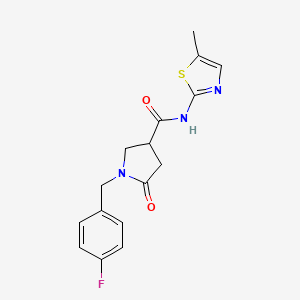
![1-(2,5-dimethoxyphenyl)-5-oxo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11025388.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11025395.png)
![6-[3-Oxo-3-(4-phenylpiperazino)propyl]-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11025400.png)
![3,4,5-triethoxy-N-(pyridin-2-yl)-N-[(3,4,5-triethoxyphenyl)carbonyl]benzamide](/img/structure/B11025409.png)
